![molecular formula C22H28N2O6S B4184782 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, also known as TMT, is a compound that has been widely used in scientific research due to its unique properties. TMT is a synthetic compound that has been developed as a research tool for studying the effects of certain chemicals on the brain and other physiological systems.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can cause damage to the hippocampus and other regions of the brain.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been found to cause a range of biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. It has also been shown to cause changes in neurotransmitter levels and receptor expression, which can contribute to the neurotoxic effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide in lab experiments is its potency as a neurotoxin, which allows researchers to study the effects of certain chemicals on the brain in a controlled manner. However, one limitation of using 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide is that its effects can be highly variable depending on the dose and duration of exposure, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research involving 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, including investigating the mechanisms of its neurotoxic effects, exploring its potential as a tool for studying the effects of certain drugs on the brain, and developing new treatments for diseases such as Alzheimer's that involve the hippocampus. Additionally, further research is needed to better understand the limitations and potential risks of using 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide in lab experiments.
Scientific Research Applications
3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been extensively used in scientific research to study the effects of certain chemicals on the brain and other physiological systems. It has been found to be a potent neurotoxin that causes damage to the hippocampus, a region of the brain that is involved in memory and learning. 3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has also been used to study the effects of certain drugs on the brain and to investigate the mechanisms of certain diseases such as Alzheimer's disease.
properties
IUPAC Name |
3,4,5-triethoxy-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-4-28-17-13-15(14-18(29-5-2)19(17)30-6-3)20(25)23-21-16(7-12-31-21)22(26)24-8-10-27-11-9-24/h7,12-14H,4-6,8-11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQMRJJHSLQTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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